Tert-butyl (2-hydroxy-3-methoxypropyl)(methyl)carbamate
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Overview
Description
Tert-butyl (2-hydroxy-3-methoxypropyl)(methyl)carbamate is a chemical compound with the molecular formula C10H21NO4 and a molecular weight of 219.28 g/mol . This compound is a carbamate derivative, which is a class of compounds known for their diverse applications in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2-hydroxy-3-methoxypropyl)(methyl)carbamate typically involves the reaction of tert-butyl carbamate with appropriate alcohols or amines. One common method is the O-alkylation of tert-butyl N-hydroxycarbamate with methanesulfonates of respective alcohols, followed by acidic N-deprotection . Another method involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to an acyl azide intermediate. This intermediate undergoes Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate, followed by trapping of the isocyanate derivative .
Industrial Production Methods
Industrial production methods for tert-butyl carbamates often involve the use of di-tert-butyl dicarbonate (Boc2O) as a reagent under basic conditions. The reaction is typically carried out in the presence of a base such as triethylamine or pyridine, and the product is purified by standard techniques such as distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (2-hydroxy-3-methoxypropyl)(methyl)carbamate undergoes various types of chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium methoxide (NaOCH3) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Common reagents used in the reactions of tert-butyl carbamates include di-tert-butyl dicarbonate (Boc2O), triethylamine, pyridine, potassium permanganate, osmium tetroxide, hydrogen gas, nickel, rhodium, sodium methoxide, and lithium aluminum hydride .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield corresponding carbonyl compounds, while reduction reactions may produce amines or alcohols .
Scientific Research Applications
Tert-butyl (2-hydroxy-3-methoxypropyl)(methyl)carbamate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of tert-butyl (2-hydroxy-3-methoxypropyl)(methyl)carbamate involves the formation of a stable carbamate group, which can protect amino groups from unwanted reactions. The tert-butyl group provides steric hindrance, making the carbamate resistant to nucleophilic attack. The compound can be deprotected under acidic conditions, releasing the free amine .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl carbamate: A simpler carbamate derivative with the molecular formula C5H11NO2.
Tert-butyl N-(3-hydroxypropyl)carbamate: Another carbamate derivative used in similar applications.
Methyl tert-butyl carbamate: A related compound with a methyl group instead of a hydroxypropyl group.
Uniqueness
Tert-butyl (2-hydroxy-3-methoxypropyl)(methyl)carbamate is unique due to its specific combination of functional groups, which provide both steric protection and reactivity. The presence of the hydroxy and methoxy groups allows for further functionalization and modification, making it a versatile compound in organic synthesis and medicinal chemistry .
Properties
Molecular Formula |
C10H21NO4 |
---|---|
Molecular Weight |
219.28 g/mol |
IUPAC Name |
tert-butyl N-(2-hydroxy-3-methoxypropyl)-N-methylcarbamate |
InChI |
InChI=1S/C10H21NO4/c1-10(2,3)15-9(13)11(4)6-8(12)7-14-5/h8,12H,6-7H2,1-5H3 |
InChI Key |
UBNCVJPBJYIZGS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CC(COC)O |
Origin of Product |
United States |
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